
Cyclobenzaprine impurity 2-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La impureza de ciclobenzaprina 2-d3 (clorhidrato) es una versión con marcaje de deuterio de la impureza de ciclobenzaprina 2 clorhidrato. El deuterio es un isótopo estable del hidrógeno, y su incorporación en las moléculas de fármacos puede afectar significativamente sus perfiles farmacocinéticos y metabólicos . Este compuesto se utiliza principalmente en la investigación científica y los procesos de desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la impureza de ciclobenzaprina 2-d3 (clorhidrato) implica la incorporación de deuterio en la molécula de la impureza de ciclobenzaprina 2 clorhidrato. Este proceso suele requerir el uso de reactivos y disolventes deuterados. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la incorporación selectiva de los átomos de deuterio .
Métodos de producción industrial
La producción industrial de la impureza de ciclobenzaprina 2-d3 (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de equipos y instalaciones especializadas para manipular compuestos deuterados de forma segura y eficiente. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La impureza de ciclobenzaprina 2-d3 (clorhidrato) puede sufrir varias reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos del compuesto por otro
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno. La reacción se lleva a cabo normalmente en condiciones ácidas o básicas.
Reducción: Los reactivos comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio. La reacción se lleva a cabo normalmente en condiciones anhidras.
Sustitución: Los reactivos comunes incluyen los halógenos y los nucleófilos. .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
La impureza de ciclobenzaprina 2-d3 (clorhidrato) tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como trazador en el estudio de los mecanismos y vías de reacción.
Biología: Se utiliza en estudios metabólicos para rastrear la incorporación y distribución de compuestos con marcaje de deuterio en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y en la optimización de las formulaciones farmacéuticas existentes
Mecanismo De Acción
El mecanismo de acción de la impureza de ciclobenzaprina 2-d3 (clorhidrato) es similar al de la ciclobenzaprina. Actúa como un relajante muscular bloqueando los impulsos nerviosos (o sensaciones de dolor) que se envían al cerebro. Los objetivos moleculares y las vías implicadas incluyen el antagonismo de los receptores muscarínicos, lo que puede producir efectos secundarios como sequedad de boca, confusión y retención urinaria .
Comparación Con Compuestos Similares
La impureza de ciclobenzaprina 2-d3 (clorhidrato) es única debido a la incorporación de deuterio, lo que puede alterar sus perfiles farmacocinéticos y metabólicos. Entre los compuestos similares se incluyen:
Impureza de ciclobenzaprina 2 clorhidrato: La versión no deuterada del compuesto.
Clorhidrato de ciclobenzaprina-d3: Otra versión con marcaje de deuterio de la ciclobenzaprina.
Clorhidrato de ciclobenzaprina: El compuesto original utilizado como relajante muscular .
Estos compuestos comparten estructuras químicas similares, pero difieren en su composición isotópica y, en consecuencia, en sus propiedades farmacocinéticas y metabólicas.
Propiedades
Fórmula molecular |
C37H34ClN |
|---|---|
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H33N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-25H,10-11,26-27H2,1H3;1H/i1D3; |
Clave InChI |
OVXSVRYQVXHHKK-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
SMILES canónico |
CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)CCC=C4C5=CC=CC=C5C=CC6=CC=CC=C64.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

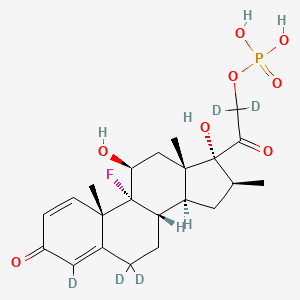
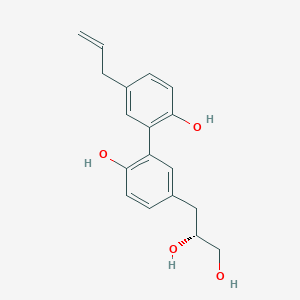
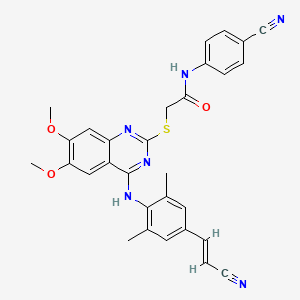
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
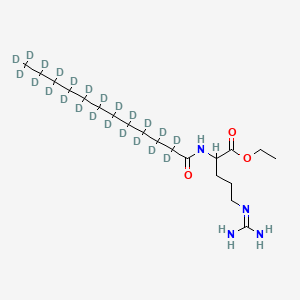

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
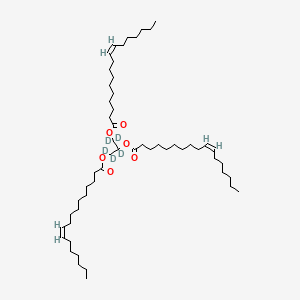

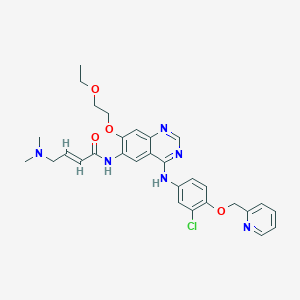
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
